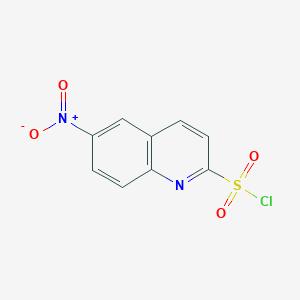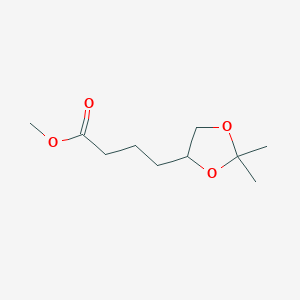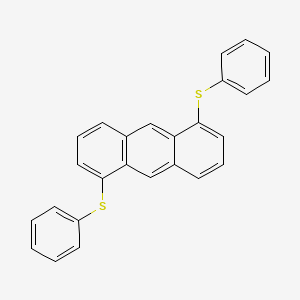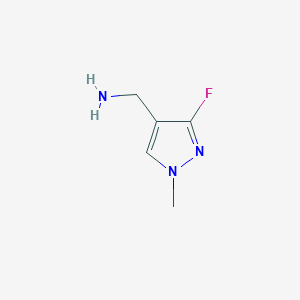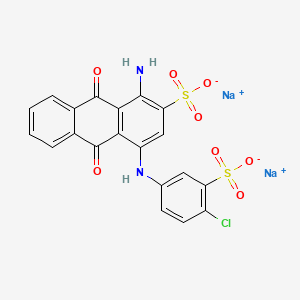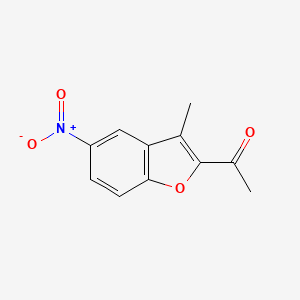
tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate is an organic compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a sulfonyl group, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate typically involves the reaction of tert-butyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethylsulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield trifluoromethylsulfonamide derivatives, while reactions with alcohols produce trifluoromethylsulfonate esters .
Scientific Research Applications
tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate involves the transfer of the trifluoromethylsulfonyl group to a target molecule. This transfer is facilitated by the electrophilic nature of the trifluoromethylsulfonyl group, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl2-(((trifluoromethyl)sulfonyl)oxy)acetate include:
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Trifluoromethanesulfonyl chloride: A reagent used for introducing trifluoromethylsulfonyl groups.
Trifluoromethylsulfonamide: A compound used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its combination of a tert-butyl group and a trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various synthetic applications and distinguishes it from other trifluoromethylsulfonyl compounds .
Properties
Molecular Formula |
C7H11F3O5S |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethylsulfonyloxy)acetate |
InChI |
InChI=1S/C7H11F3O5S/c1-6(2,3)15-5(11)4-14-16(12,13)7(8,9)10/h4H2,1-3H3 |
InChI Key |
JBGAQBYPSDJAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


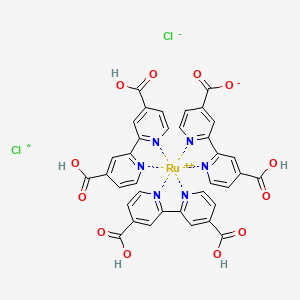


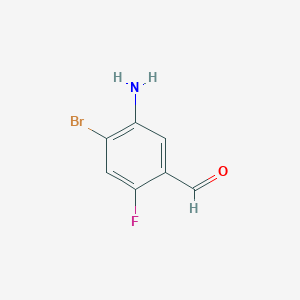
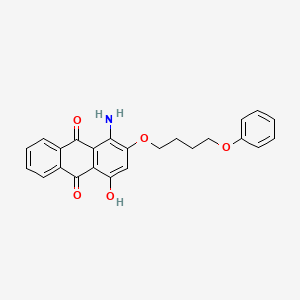
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
